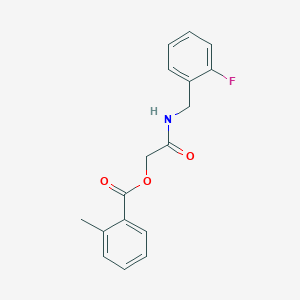

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c1-12-6-2-4-8-14(12)17(21)22-11-16(20)19-10-13-7-3-5-9-15(13)18/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAPEHVKAMNZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves the reaction of 2-fluorobenzylamine with 2-methylbenzoic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amine and the carboxylic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares a common scaffold with several derivatives, differing primarily in substituents on the benzyl, amino, and benzoate groups. Key analogs include:

Table 1: Structural Comparison of Analogs

Physical and Spectroscopic Properties

- Melting Points: Analogs with hydroxyl or polar groups (e.g., Ph3, Ph4) exhibit higher melting points (112–134°C) due to intermolecular hydrogen bonding, while non-polar derivatives like Ph6 (103–105°C) have lower values . The target compound’s methyl group may reduce melting point compared to hydroxy-substituted analogs.

- Rf Values : Analogs with dihydroxybenzoate groups (e.g., Ph3: Rf 0.51) show lower chromatographic mobility than cinnamate derivatives (Ph6: Rf 0.61), reflecting polarity differences .

- Spectroscopy : FTIR and NMR data (e.g., carbonyl stretches at ~1700 cm⁻¹, aromatic proton signals at δ 6.8–7.5 ppm) are consistent across analogs, confirming the oxoethyl and benzylamine backbone .

Key Research Findings and Data Gaps

Biologische Aktivität

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate is a synthetic organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound features a unique structure that includes a fluorobenzyl group, an amino group, and an ester functionality, which may enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure can be represented as follows:

Key Functional Groups

- Fluorobenzyl Group : Enhances lipophilicity and potential binding affinity.

- Amino Group : Capable of forming hydrogen bonds, facilitating interactions with biological targets.

- Ester Group : May participate in hydrolysis reactions, influencing bioavailability.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the amino and ester groups facilitate the formation of stable complexes with biological molecules. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in various signaling pathways related to cancer and inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Kinase Inhibition : The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression and inflammatory responses. Such inhibition could lead to therapeutic applications in oncology and autoimmune disorders.

- Enzyme Interactions : As a biochemical probe, it may be used to study enzyme interactions and protein-ligand binding dynamics, contributing to a better understanding of metabolic pathways.

Case Studies

- In Vitro Studies : Initial in vitro assays demonstrated that this compound effectively inhibited kinase activity in cell lines associated with tumor growth. These studies highlighted the compound's potential as a therapeutic agent for cancer treatment.

- Biodistribution Studies : In vivo biodistribution studies indicated favorable pharmacokinetics, suggesting that the compound could achieve sufficient concentrations at target sites when administered .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate | Chlorine instead of Fluorine | Moderate kinase inhibition |

| 2-((2-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate | Bromine instead of Fluorine | Lower binding affinity |

| 2-((2-Iodobenzyl)amino)-2-oxoethyl 2-methylbenzoate | Iodine instead of Fluorine | Reduced biological activity |

The presence of the fluorine atom in this compound imparts distinct electronic properties that enhance its stability and bioavailability compared to its halogenated analogs.

Q & A

Q. How do steric and electronic factors govern regioselectivity in derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.